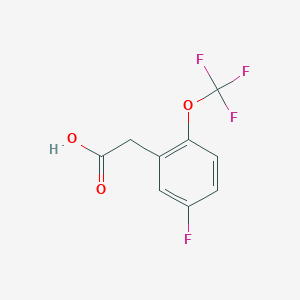

5-Fluoro-2-(trifluoromethoxy)phenylacetic acid

Description

Historical Context and Discovery of Fluorinated Phenylacetic Acids

The development of fluorinated phenylacetic acids emerged from the broader historical quest to isolate and utilize fluorine in organic synthesis, a journey that began with early observations of hydrofluoric acid effects as noted in 1670. The systematic exploration of fluorinated organic compounds gained momentum following the eventual isolation of fluorine, which brought both opportunities and challenges to synthetic chemists due to the element's extreme reactivity and hazardous nature. The discovery of phenylacetic acid itself preceded the development of its fluorinated derivatives by centuries, with the parent compound being recognized as an endogenous catabolite of phenylalanine and naturally occurring in various biological systems.

Fluorinated phenylacetic acid derivatives represent a relatively modern achievement in synthetic organic chemistry, emerging from advances in selective fluorination methodology developed throughout the twentieth and twenty-first centuries. The evolution of fluorination techniques has enabled chemists to introduce fluorine atoms and fluorinated functional groups with increasing precision and selectivity. Recent developments in benzylic fluorination methodology have demonstrated the capacity to create divergent fluorination strategies for phenylacetic acid derivatives through charge-transfer complexes, particularly using reagents such as Selectfluor in combination with organic bases. These methodological advances have facilitated the synthesis of complex fluorinated phenylacetic acids, including compounds bearing both fluorine substituents and trifluoromethoxy functional groups.

The strategic importance of fluorinated phenylacetic acids extends beyond synthetic methodology to encompass their potential applications in drug discovery and agricultural chemistry. Fluorination has been recognized for its capacity to increase lipophilicity and metabolic stability of organic molecules, resulting in improved pharmaceutical and agrochemical properties. The development of specific fluorinated phenylacetic acid derivatives has been driven by the recognition that fluorine incorporation can dramatically alter molecular properties while maintaining core structural features necessary for biological activity.

Nomenclature and Chemical Classification

5-Fluoro-2-(trifluoromethoxy)phenylacetic acid follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for complex fluorinated aromatic compounds. The compound name indicates the presence of a fluorine atom at the 5-position of the phenyl ring and a trifluoromethoxy group at the 2-position, with the acetic acid moiety attached to the aromatic system. This nomenclature system provides precise structural information while accommodating the complexity introduced by multiple fluorinated functional groups.

The chemical classification of this compound encompasses several overlapping categories within organic chemistry taxonomy. Primarily, it belongs to the carboxylic acid functional group class due to the presence of the acetic acid moiety. Simultaneously, it represents a member of the phenylacetic acid family, which constitutes an important class of aromatic carboxylic acids with diverse biological and synthetic applications. The compound also falls within the broader classification of organofluorine compounds, a category that has gained tremendous significance in medicinal chemistry and materials science due to the unique properties imparted by fluorine incorporation.

From a structural perspective, this compound can be classified as a polyhalogenated aromatic compound, containing four fluorine atoms distributed between a direct aromatic substitution and a trifluoromethoxy functional group. This classification highlights the compound's potential for enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues. The trifluoromethoxy functional group represents a particularly valuable structural motif in pharmaceutical chemistry, often introduced to modulate molecular properties while maintaining favorable pharmacokinetic characteristics.

Propriétés

IUPAC Name |

2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFXODIBVVHYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Multi-Step Synthesis Approach

A typical synthetic sequence for fluorinated phenylacetic acids with trifluoromethoxy substitution involves:

- Starting Material Preparation : Use of fluorinated anilines or phenols as starting materials, e.g., 2-fluoro-4-(trifluoromethoxy)aniline.

- Diazotization and Trichloroethylation : Conversion of anilines to diazonium salts followed by reaction with vinylidene chloride or dichloroethylene to introduce a 2,2,2-trichloroethyl protecting group on the aromatic ring.

- Hydrolysis and Side-Chain Formation : Acidic hydrolysis under controlled temperature to convert intermediates into the corresponding phenylacetic acid derivatives.

- Purification : Recrystallization from solvents like toluene to achieve high purity products.

This method is exemplified in the preparation of various fluorophenylacetic acids, which can be adapted for the 5-fluoro-2-(trifluoromethoxy) derivative by selecting appropriate starting materials and reaction conditions.

Specific Preparation Example from Patent Literature

A patent describing the preparation of fluoro-substituted phenylacetic acids outlines the following key steps (adapted for this compound):

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2-fluoro-4-(trifluoromethoxy)aniline in 20% HCl, heat to 85–95°C until molten | 85–95°C, stirring | Ensures complete dissolution |

| 2 | Cool to -5 to 5°C, add dichloromethane, tetrabutylammonium chloride, and copper acetate | -5 to 5°C | Phase transfer catalysis |

| 3 | Slowly add vinylidene chloride solution dropwise | Maintain temperature | Formation of trichloroethyl intermediate |

| 4 | Slowly add aqueous sodium nitrite solution dropwise | 0–5°C | Diazotization reaction |

| 5 | Stir for 2 hours, quench excess nitrite | Room temperature | Completion of reaction |

| 6 | Extract with dichloromethane, isolate 1-(2,2,2-trichloroethyl)-5-fluoro-2-(trifluoromethoxy)benzene | Organic extraction | Intermediate for next step |

| 7 | In a nitrogen atmosphere, add 25% HCl, heat to 80–95°C, add intermediate dropwise | 80–95°C, 8 hours reaction | Hydrolysis to phenylacetic acid |

| 8 | Cool, quench in ice water, filter, wash, dry | 0–5°C | Crude product obtained |

| 9 | Recrystallize from toluene | Ambient temperature | Purification to >99% purity |

The final product is this compound with high purity and yield, similar to other fluorophenylacetic acids prepared by this method.

Alternative Synthetic Route Using Grignard Reagent

Another method involves:

- Formation of Grignard reagent from 5-fluoro-2-(trifluoromethoxy)chlorobenzene or related halide precursor.

- Reaction of the Grignard reagent with dry ice (solid CO2) to introduce the carboxylic acid functionality.

- Acidic workup to yield the phenylacetic acid.

This approach is advantageous for its simplicity and cost-effectiveness, avoiding the use of complex diazotization steps, and has been reported for related trifluorophenylacetic acids with yields up to 98% and purity exceeding 99.5%.

Synthesis via Phenol and Glyoxylic Acid Condensation

A research study on fluorine-substituted phenylacetates describes a four-step synthesis starting from commercially available phenols:

- Condensation of phenols with glyoxylic acid to form 2-hydroxyphenylacetic acid derivatives.

- Reduction of hydroxy groups using stannous chloride dihydrate.

- Esterification with appropriate alcohols.

- Final functionalization to introduce trifluoromethoxy groups.

This method yields fluorinated phenylacetic acids with good yields (79–90%) and allows structural variation for SAR studies.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Fluorine substitution, especially trifluoromethoxy groups, significantly affects the physicochemical properties of phenylacetic acids, enhancing lipid solubility and biological activity.

- The diazotization method with trichloroethyl intermediates is well-documented for various fluorophenylacetic acids and can be adapted for the 5-fluoro-2-(trifluoromethoxy) derivative with appropriate starting materials.

- The Grignard method is preferred for industrial-scale synthesis due to fewer purification steps and higher yields.

- Control of reaction temperatures, especially during diazotization and hydrolysis, is critical to avoid side reactions and maximize product purity.

- Purification by recrystallization from toluene is effective in achieving >99% HPLC purity, essential for pharmaceutical applications.

Analyse Des Réactions Chimiques

5-Fluoro-2-(trifluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antithrombotic Agents

Research indicates that derivatives of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid have been synthesized as potential antithrombotic agents. In preclinical models, these compounds demonstrated the ability to reduce clot formation without significant side effects, highlighting their therapeutic promise in managing thrombotic disorders.

Inhibition of Lipoxygenase

Compounds derived from this acid have shown effectiveness in inhibiting lipoxygenase activity in vitro. This inhibition is crucial as lipoxygenases are implicated in inflammatory processes, suggesting that these derivatives could serve as anti-inflammatory agents.

Cancer Research

The compound has also been studied for its effects on cancer cells. It has been found to disrupt the mitotic process in cancer cells, leading to cell death and reduced tumor growth. This property positions it as a candidate for further development in cancer therapeutics.

Cytochrome P450 Inhibition

this compound exhibits notable interactions with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential applications for modulating drug metabolism, which could enhance the efficacy and safety of various therapeutic agents.

Agrochemical Applications

The incorporation of fluorine into agrochemicals has been shown to enhance their biological activity and stability. The unique properties of this compound make it a valuable intermediate in the synthesis of crop protection agents. Fluorination can improve the lipophilicity and metabolic stability of active ingredients, leading to more effective agricultural products .

Biochemical Research

Enzyme Modulation

Studies have demonstrated that this compound can modulate enzyme activity within biological systems. Its ability to interact with various signaling pathways may have implications for therapeutic applications in diseases linked to dysregulated enzyme function.

Data Table: Structural Comparisons

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Fluoro and trifluoromethoxy substituents | Inhibits lipoxygenase; interacts with cytochrome P450 |

| 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid | Similar fluorinated structure | Different substituent positions on the phenyl ring |

| 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | Trifluoromethyl instead of trifluoromethoxy | Varying biological activity due to structural differences |

| 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid | Different positioning of fluoro and methoxy groups | Distinct pharmacokinetic properties |

Case Studies

Case Study 1: Antithrombotic Development

In a study focused on developing novel antithrombotic agents, researchers synthesized derivatives of this compound. The compounds were evaluated for their ability to inhibit platelet aggregation and thrombus formation in vitro and in vivo. Results indicated significant efficacy with minimal adverse effects, making them promising candidates for clinical trials.

Case Study 2: Cancer Cell Research

Another study investigated the impact of this compound on various cancer cell lines. The results showed that treatment with derivatives led to increased apoptosis rates in malignant cells compared to untreated controls. The mechanism was linked to the compound's ability to induce mitotic disruption, suggesting potential use in cancer therapy .

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Positional Isomers with Trifluoromethoxy and Fluoro Groups

The position of substituents significantly impacts physicochemical properties and reactivity. Key analogs include:

Key Findings :

- Electron-withdrawing effects: The 2-trifluoromethoxy group in the target compound enhances acidity compared to non-fluorinated analogs.

- Steric hindrance : The 3-(trifluoromethoxy) isomer (CAS 203302-97-0) may exhibit reduced reactivity in esterification due to meta-substitution .

- Cost variability : 2-(Trifluoromethoxy)phenylacetic acid is priced at JPY 22,000/5g, suggesting higher commercial availability than rarer isomers .

Trifluoromethyl-Substituted Analogs

Replacing -OCF₃ with -CF₃ alters electronic and steric profiles:

Key Findings :

Derivatives with Alternative Substituents

Substituent type (e.g., nitro, cyano) influences reactivity and applications:

Activité Biologique

5-Fluoro-2-(trifluoromethoxy)phenylacetic acid (CAS number 239135-52-5) is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with notable substitutions: a fluoro group and a trifluoromethoxy group. Its molecular weight is approximately 222.14 g/mol, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Modulation : It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, enhancing or diminishing their efficacy and safety profiles.

- Cell Signaling Pathways : The compound influences various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular responses .

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vivo studies have demonstrated its potential to reduce inflammation markers in animal models, suggesting its applicability in treating inflammatory diseases .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it affects the activity of metabolic enzymes linked to drug metabolism, which could be leveraged in pharmacological applications to modulate drug interactions.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Enzyme Target | Biological Activity |

|---|---|---|

| This compound | CYP1A2 | Inhibitor |

| 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid | Various | Modulator of enzyme activity |

| 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid | Unknown | Potential anti-inflammatory |

Case Study 1: In Vivo Anti-Inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. The results indicated that the compound could be beneficial for conditions characterized by chronic inflammation .

Case Study 2: Enzyme Interaction Studies

In vitro studies revealed that the compound effectively binds to the active site of CYP1A2, leading to competitive inhibition. This finding highlights its potential role in modifying drug metabolism and suggests further exploration into its therapeutic applications.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 5-fluoro-2-(trifluoromethoxy)phenylacetic acid?

Methodological Answer:

- Synthesis : A typical route involves nucleophilic substitution or fluorination of a precursor like 2-(trifluoromethoxy)phenylacetic acid. For fluorinated analogs, direct fluorination using reagents like Selectfluor® or via trifluoromethoxy group retention under inert conditions is common .

- Characterization :

- Purity : Use HPLC with UV detection (λ = 210–254 nm) and C18 columns, as described for structurally similar fluorinated phenylacetic acids .

- Structural Confirmation : Employ (δ -60 to -80 ppm for CF groups) and (δ 3.6–3.8 ppm for the acetic acid CH) .

- Mass Spectrometry : High-resolution LC-MS/MS in negative ion mode to detect [M-H] ions (expected m/z: 237.04 for CHFO) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Inhalation/Contact : Use fume hoods, nitrile gloves, and goggles. The compound’s hazards (H315, H319, H335) indicate skin/eye irritation and respiratory risks .

- Spills : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- Storage : Keep sealed under dry, inert gas (argon) at 2–8°C to prevent hydrolysis of the trifluoromethoxy group .

Advanced: How can researchers resolve contradictions in solubility data for fluorinated phenylacetic acids?

Methodological Answer:

- Experimental Design :

- Solvent Screening : Test solubility in DMSO, THF, and fluorinated solvents (e.g., hexafluoroisopropanol) under controlled humidity.

- Quantitative Analysis : Use gravimetric methods or UV-Vis spectroscopy to measure saturation points.

- Data Normalization : Account for batch-to-batch purity variations (e.g., 95% vs. 97% purity) and crystallinity differences .

- Case Study : For 4-fluoro analogs, discrepancies arose due to residual moisture; drying solvents over molecular sieves improved reproducibility .

Advanced: What computational strategies optimize reaction pathways for synthesizing fluorinated phenylacetic acids?

Methodological Answer:

- Quantum Chemical Modeling :

- Machine Learning : Train models on existing fluorination reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and solvents .

Advanced: How can LC-MS/MS methods be tailored for detecting trace impurities in fluorinated phenylacetic acids?

Methodological Answer:

- Method Development :

- Column Choice : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with 0.1% formic acid in water/acetonitrile gradients.

- Ionization : Electrospray ionization (ESI) in negative mode enhances sensitivity for deprotonated molecules.

- MRM Transitions : Monitor fragments like m/z 237 → 193 (loss of CO) and 237 → 145 (CFO group cleavage) .

- Validation : Include spike-recovery experiments in matrices (e.g., biological fluids) to assess limits of detection (LOD < 1 ng/mL) .

Advanced: What mechanistic insights explain the stability of the trifluoromethoxy group under acidic conditions?

Methodological Answer:

- Experimental Approach :

- Kinetic Studies : Monitor degradation rates via in HCl (1–6 M) at 25–60°C.

- Isotopic Labeling : Use -labeled HO to track hydrolysis pathways.

- Findings : The electron-withdrawing CF group stabilizes the adjacent ether bond, reducing hydrolysis rates compared to non-fluorinated analogs. Degradation products include 5-fluoro-2-hydroxy-phenylacetic acid .

Basic: How should researchers validate the purity of this compound for biological assays?

Methodological Answer:

- Multi-Technique Approach :

Advanced: What strategies address low yields in coupling reactions involving fluorinated phenylacetic acids?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.